molecular formula C25H21N3O2 B12175350 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide

Katalognummer: B12175350
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: PSMZIABMUSBCOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features two indole moieties connected via an acetamide linkage, with one indole ring substituted with a benzyloxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxy Indole: The first step involves the synthesis of 6-benzyloxyindole. This can be achieved by reacting 6-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Acylation: The next step involves the acylation of the benzyloxyindole with chloroacetyl chloride to form 2-[6-(benzyloxy)-1H-indol-1-yl]acetyl chloride.

    Amidation: Finally, the acetyl chloride derivative is reacted with 6-aminoindole in the presence of a base like triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide involves its interaction with various molecular targets and pathways. The indole moieties can interact with enzymes and receptors in the body, leading to modulation of biological processes. For example, indole derivatives are known to interact with nuclear receptors and affect gene expression, which can lead to therapeutic effects in diseases such as cancer and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole moiety.

    Oxindole: An oxidized derivative of indole.

Uniqueness

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide is unique due to its dual indole structure connected via an acetamide linkage and the presence of a benzyloxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C25H21N3O2

Molekulargewicht

395.5 g/mol

IUPAC-Name

N-(1H-indol-6-yl)-2-(6-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C25H21N3O2/c29-25(27-21-8-6-19-10-12-26-23(19)14-21)16-28-13-11-20-7-9-22(15-24(20)28)30-17-18-4-2-1-3-5-18/h1-15,26H,16-17H2,(H,27,29)

InChI-Schlüssel

PSMZIABMUSBCOG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=CC5=C(C=C4)C=CN5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.